N-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. The starting materials usually include 1,3-benzodioxole, 3-methoxybenzyl alcohol, and a suitable pyridine derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on cellular processes.
Medicine: It may have potential therapeutic applications, such as acting as a drug candidate for certain diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide include other dihydropyridines and benzodioxole derivatives. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-24-11-21(28-12-14-4-3-5-16(8-14)27-2)18(25)10-17(24)22(26)23-15-6-7-19-20(9-15)30-13-29-19/h3-11H,12-13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJCYFNMGFHDEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC3=C(C=C2)OCO3)OCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.